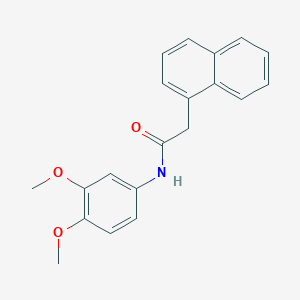![molecular formula C13H14N4O3S B402316 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B402316.png)
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is acylated with 2-methylsulfanyl-phenyl-acetic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid for reduction.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of biological pathways. The nitro group may be involved in redox reactions, while the pyrazole ring can interact with various biological targets.
相似化合物的比较
Similar Compounds
- 2-(3-Nitro-pyrazol-1-yl)-N-phenyl-acetamide
- 2-(5-Methyl-pyrazol-1-yl)-N-(2-methylsulfanyl-phenyl)-acetamide
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenyl-acetamide
Uniqueness
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the presence of both the nitro and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with biological targets, making it a compound of interest for further research.
属性
分子式 |
C13H14N4O3S |
|---|---|
分子量 |
306.34g/mol |
IUPAC 名称 |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-12(17(19)20)15-16(9)8-13(18)14-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,14,18) |
InChI 键 |
QTJAFQGHSPQXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



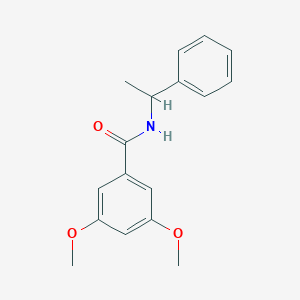
![2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide](/img/structure/B402239.png)
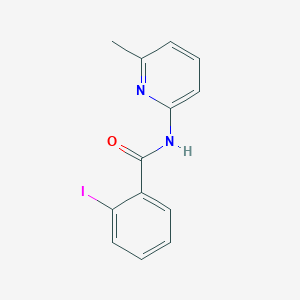

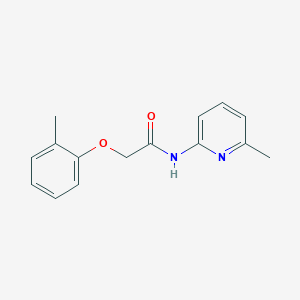
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzamide](/img/structure/B402247.png)
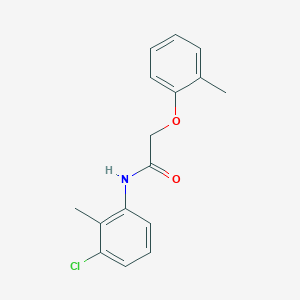
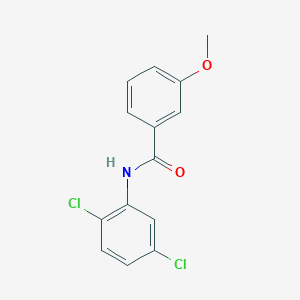
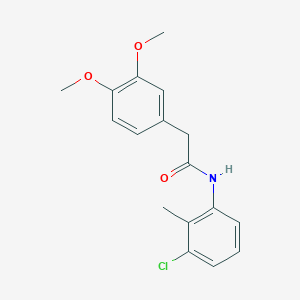
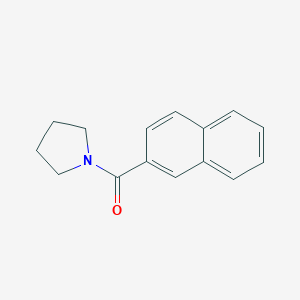
![N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B402253.png)

